
Quantitative Profile of TTT-3002

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

Get Quote

Parameter Value / Characteristic Context / Comparison

FLT3/ITD Inhibition
(IC₅₀)

< 250 pM [1] Most potent FLT3 inhibitor in preclinical

studies [2].

LRRK2 Inhibition
(IC₅₀)

0.7 - 1.2 nM [3] Sub-nanomolar potency against wild-type and

mutant (R1441C, G2019S) LRRK2 [3].

Primary Targets FLT3, LRRK2 [2] [3] -

Key Resistance
Mutations Overcome

FLT3/ITD with F691L,
D835Y [2]

"Gatekeeper" F691L mutation causes
resistance to other TKIs [2].

Plasma Protein
Binding

Moderate (compared to
other FLT3 TKIs) [4]

~9-fold shift in IC₅₀ in human plasma; much
lower than lestaurtinib (>100-fold) [4].

Experimental Protocols for Key Assays

The following methodologies are crucial for evaluating TTT-3002's activity, drawn from published research.

Assay Purpose Detailed Protocol Key Measurements
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| In Vitro Kinase Inhibition [3] | 1. Use recombinant LRRK2 protein (e.g., GST-tagged fragment 970-

2527). 2. Incubate with TTT-3002 and specific peptide substrate LRRKtide. 3. Measure concentration-

dependent inhibition of LRRK2-catalyzed phosphorylation. | Half-maximal inhibitory concentration (IC₅₀)

derived from inhibition curves. | | Cellular FLT3 Inhibition & Apoptosis [2] [4] | 1. Culture FLT3-mutant

cells (e.g., MOLM-14, Ba/F3). 2. Treat with TTT-3002 for 1-48 hours. 3. Analyze via Western Blot (FLT3

autophosphorylation, STAT5, AKT, ERK) or Flow Cytometry (Annexin V/7-AAD staining). | Inhibition of

phosphorylation; induction of apoptosis (Annexin V+ cells). | | Plasma Protein Binding (Modified PIA)

[4] | 1. Treat FLT3/ITD cells with TTT-3002 in 50% human plasma or physiological Alpha-1-acid

glycoprotein (AGP). 2. Compare to standard culture conditions (10% FBS). 3. Assess cytotoxicity after 48

hours (e.g., MTT assay). | Shift in IC₅₀ value indicates level of plasma protein binding and potential in vivo

activity reduction. | | In Vivo Efficacy [2] | 1. Transplant FLT3 TKI-resistant leukemia cells (e.g., Ba/F3-

F691L/ITD) into mice. 2. Administer TTT-3002 orally (e.g., 6 mg/kg, twice daily). 3. Monitor tumor burden

via bioluminescence imaging. | Reduction in tumor burden and improvement in survival. |

Mechanism of Action and Resistance

TTT-3002 is classified as a Type I tyrosine kinase inhibitor, binding to the active conformation of the

kinase's ATP-binding pocket [2] [5]. This allows it to target both FLT3-ITD and activation loop point

mutations (like D835Y) that confer resistance to Type II inhibitors [2] [6]. A key feature of TTT-3002 is its

picomolar potency and ability to overcome the F691L "gatekeeper" mutation, a common resistance

mechanism to other FLT3 inhibitors such as quizartinib and crenolanib [2].

The experimental workflow for evaluating TTT-3002's activity, from in vitro assays to in vivo models, can be

visualized as follows:

In Vitro Kinase Assay Cellular Assays Plasma Protein Binding In Vivo Efficacy Model

Click to download full resolution via product page

Experimental workflow for TTT-3002 evaluation
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Clinical and Preclinical Context

While TTT-3002 has not advanced to late-stage clinical trials, its profile positions it as a potential strategy to

overcome limitations of other FLT3 inhibitors.

Compared to Other FLT3 Inhibitors: TTT-3002 maintains activity against a broader spectrum of

resistance mutations (F691L, D835Y) compared to quizartinib (inactive against D835) and crenolanib
(inactive against F691L) [2] [7].

Overcoming Plasma Protein Binding: A major challenge for some TKIs is inhibition by human
plasma proteins, which reduces their effective concentration [4]. TTT-3002 shows only a moderate

shift in potency in human plasma, suggesting this may be less of a liability [4].

Conclusion

In summary, TTT-3002 is a compelling multi-targeted investigational agent with a well-defined mechanism

of action. Its high potency, ability to overcome key resistance mutations, and favorable profile regarding

plasma protein binding make it a notable candidate in preclinical research for oncology and

neurodegenerative diseases.

> Please note that the information presented here is derived from preclinical studies. As an investigational

compound, clinical efficacy and safety data for TTT-3002 in humans is not available. For the most current

research, consulting specialized scientific databases is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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